molecular formula C12H20N2O3 B099287 5,5-Dibutylbarbituric acid CAS No. 17013-41-1

5,5-Dibutylbarbituric acid

Cat. No. B099287
CAS RN: 17013-41-1
M. Wt: 240.3 g/mol
InChI Key: KXOZJFGEGGNJDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-Dibutylbarbituric acid, also known as veronal, is a barbiturate derivative that was first synthesized in 1903 by Emil Fischer and Joseph von Mering. It was one of the first barbiturates to be used as a sedative and hypnotic drug, but it is no longer used for this purpose due to its high toxicity and potential for abuse. However, it remains an important compound in scientific research, particularly in the field of biochemistry and physiology.

Mechanism Of Action

The mechanism of action of 5,5-Dibutylbarbituric acid is similar to that of other barbiturates. It acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA on the central nervous system. This leads to a decrease in neuronal activity and a sedative effect on the body.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5,5-Dibutylbarbituric acid are similar to those of other barbiturates. It induces sedation, hypnosis, and anesthesia, and can also cause respiratory depression and cardiovascular effects. It is metabolized in the liver and excreted in the urine, and can cause liver damage at high doses.

Advantages And Limitations For Lab Experiments

One advantage of using 5,5-Dibutylbarbituric acid in lab experiments is its well-established synthesis method and known mechanism of action. It has also been extensively studied and its effects on the central nervous system are well-understood. However, its toxicity and potential for abuse make it a less desirable compound for use in animal models or in human studies.

Future Directions

There are several potential future directions for research involving 5,5-Dibutylbarbituric acid. One area of interest is in studying its effects on specific GABA-A receptor subtypes, which could lead to the development of more selective and effective sedatives and anesthetics. Another area of interest is in studying its effects on the liver and other organs, which could lead to a better understanding of the mechanisms of drug-induced organ damage. Finally, there is potential for using 5,5-Dibutylbarbituric acid as a tool for studying the role of GABA in the central nervous system, which could have implications for the treatment of neurological disorders such as epilepsy and anxiety.

Synthesis Methods

The synthesis of 5,5-Dibutylbarbituric acid involves the reaction of diethyl malonate with urea in the presence of a strong base, followed by the addition of butyl iodide. The resulting product is then treated with sodium ethoxide to yield the final compound. The synthesis method is relatively straightforward and has been well-established for over a century.

Scientific Research Applications

5,5-Dibutylbarbituric acid has been used extensively in scientific research as a tool for studying the central nervous system. It has been used to induce sleep in animal models, and to study the effects of sedatives and hypnotics on the brain. It has also been used to study the effects of various drugs on the body, including the effects of alcohol and other substances on the liver and other organs.

properties

CAS RN

17013-41-1

Product Name

5,5-Dibutylbarbituric acid

Molecular Formula

C12H20N2O3

Molecular Weight

240.3 g/mol

IUPAC Name

5,5-dibutyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C12H20N2O3/c1-3-5-7-12(8-6-4-2)9(15)13-11(17)14-10(12)16/h3-8H2,1-2H3,(H2,13,14,15,16,17)

InChI Key

KXOZJFGEGGNJDX-UHFFFAOYSA-N

SMILES

CCCCC1(C(=O)NC(=O)NC1=O)CCCC

Canonical SMILES

CCCCC1(C(=O)NC(=O)NC1=O)CCCC

Other CAS RN

17013-41-1

solubility

0.00 M

Origin of Product

United States

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